molecular formula C14H11N3O2 B15208335 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 71058-41-8

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B15208335
CAS No.: 71058-41-8
M. Wt: 253.26 g/mol
InChI Key: IBDGOKHRWPBEOB-UHFFFAOYSA-N
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Description

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound characterized by a fused pyrrolopyridinedione scaffold. Its structure includes a phenyl group at position 2, a methyl group at position 6, and an amino substituent at position 5. This compound belongs to a broader class of pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, which are notable for their diverse pharmacological activities, including antimycobacterial, analgesic, and antidiabetic effects. The compound’s structural features, such as the electron-rich pyrrolopyridinedione core and substituent positioning, influence its metabolic stability and target specificity .

Properties

CAS No.

71058-41-8

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

7-amino-6-methyl-2-phenylpyrrolo[3,4-c]pyridine-1,3-dione

InChI

InChI=1S/C14H11N3O2/c1-8-12(15)11-10(7-16-8)13(18)17(14(11)19)9-5-3-2-4-6-9/h2-7H,15H2,1H3

InChI Key

IBDGOKHRWPBEOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2C(=C1N)C(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable diketone under acidic or basic conditions can lead to the formation of the desired pyrrolo[3,4-c]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to modify the pyridine ring or the phenyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can lead to various hydrogenated products.

Scientific Research Applications

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit varied biological activities depending on their substituents. Below is a detailed comparison with structurally related analogs:

Structural Modifications and Activity Trends

  • Antimycobacterial Activity :

    • The introduction of a 3-methyl-1,2,4-oxadiazole group at position 6 and a 3-chlorobenzyl group at position 2 significantly enhances metabolic stability and potency against Mycobacterium tuberculosis (Mtb). These substituents reduce ester linkage vulnerability, improving pharmacokinetics (PK) .
    • Resistance mutations (e.g., Ala317Thr in QcrB) confirm target specificity for cytochrome bc₁-aa₃ oxidase .
  • Analgesic Activity :

    • Derivatives with a 2-hydroxy-3-(4-arylpiperazinyl)propyl chain at position 2 exhibit ED₅₀ values up to 100x lower than aspirin (e.g., 0.4 mg/kg vs. 39.15 mg/kg for aspirin). The arylpiperazine moiety is critical for opioid-like efficacy .
    • Removal of the hydroxyl group or substitution with a methoxy group reduces activity, highlighting the importance of hydrogen bonding for receptor interactions .
  • Antidiabetic Activity: 4-Phenoxy derivatives enhance insulin sensitivity by 30–37% in adipocytes. Substituents at the para-position of the phenyl ring (e.g., iodine, methyl) optimize glucose uptake . Carboxylic acid derivatives with short alkyl chains (e.g., acetic acid) show potent aldose reductase inhibition (IC₅₀ = 0.8 µM), while ester analogs are inactive .
  • Metabolic Stability :

    • Replacement of ester groups with methyl oxadiazole bioisosteres prevents hydrolysis, extending plasma half-life in murine models .
    • Alkaline conditions (pH 10.5) cleave the C1-N2 bond of the pyrrolopyridinedione core, generating isonicotinic acid derivatives .

Mechanism of Action Comparison

Compound Class Primary Target Secondary Effects
Antimycobacterial derivatives QcrB subunit of cytochrome bc₁-aa₃ Hypersusceptibility in Cyt-bd oxidase mutants
Analgesic derivatives Opioid/COX-independent pathways Sedative effects (CNS depression)
Antidiabetic derivatives Aldose reductase (AR) / Insulin receptors Reduced sorbitol accumulation, improved glucose uptake

Biological Activity

7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of analgesia and sedative effects. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolo[3,4-c]pyridine core with significant pharmacological properties. Its molecular formula is C15H14N2OC_{15}H_{14}N_2O with a molecular weight of approximately 284.32 g/mol. The structure includes an amino group at position 7 and a phenyl group at position 2, contributing to its unique biological activity.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. In various animal models, derivatives of this compound have demonstrated analgesic effects comparable to morphine while exhibiting lower toxicity levels than traditional analgesics like aspirin.

A study employing the "hot plate" and "writhing" tests confirmed that several derivatives were more effective than aspirin and comparable to morphine in pain relief efficacy .

Sedative Effects

In addition to its analgesic properties, this compound has shown sedative effects . Experimental results indicate that certain derivatives can significantly prolong the duration of thiopental-induced sleep in mice, suggesting potential applications in managing anxiety and sleep disorders .

The mechanism of action for this compound likely involves interaction with specific opioid receptors and other targets involved in nociception. Molecular docking studies have shown that the compound binds effectively to these receptors, which is crucial for its analgesic effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals notable differences in biological activity:

Compound NameStructural FeaturesBiological Activity
6-Methyl-2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridineMethyl substitution on phenylModerate analgesic
5-Amino-6-methylpyrido[3,4-c]pyridineAmino group on pyridineAntimicrobial activity
7-Aminoquinoline derivativesQuinoline core with amino groupAntimalarial properties

The unique combination of structural features in 7-amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine enhances its analgesic and sedative properties while maintaining lower toxicity compared to traditional medications .

Case Studies

A series of studies have been conducted to evaluate the efficacy of 7-amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine derivatives:

  • Efficacy in Pain Models : In a controlled study using the "writhing" test, several derivatives were found to significantly reduce pain responses compared to controls. Notably, compounds labeled as 9 and 11 exhibited effects similar to morphine .
  • Toxicity Assessment : Toxicity studies indicated that these compounds have a favorable safety profile compared to conventional analgesics like aspirin and morphine. This makes them promising candidates for further development in pain management therapies .

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